![molecular formula C13H19F3N2O3 B2377839 N-[3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide CAS No. 2197872-84-5](/img/structure/B2377839.png)
N-[3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a hydroxy group, and an azepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate amine and halide precursors under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a radical trifluoromethylation reaction, which can be facilitated by reagents such as trifluoromethyl iodide and a suitable radical initiator.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction, typically using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Amide Formation: The final step involves the formation of the amide bond through a condensation reaction between the azepane derivative and an appropriate acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles like alkoxides or thiolates.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, thiolates, amines.
Major Products
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Conversion of the amide to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Agrochemicals: The compound’s trifluoromethyl group imparts stability and bioactivity, making it a candidate for use in pesticides and herbicides.
Materials Science: Its unique chemical properties make it useful in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The hydroxy group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide: Similar in having a trifluoromethyl group but differs in the presence of a cyano group and a methacrylamide moiety.
2-Hydroxy-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group and a hydroxy group but differs in the pyridine ring structure.
Uniqueness
N-[3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide is unique due to its combination of an azepane ring, a hydroxy group, and a trifluoromethyl group, which collectively contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-[3-[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N2O3/c1-2-10(19)17-7-4-11(20)18-8-3-5-12(21,6-9-18)13(14,15)16/h2,21H,1,3-9H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAJZOFIRHGJHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)N1CCCC(CC1)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2377756.png)
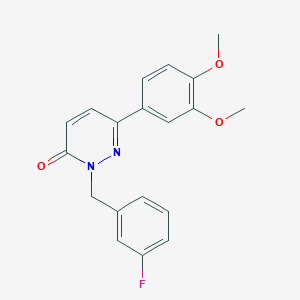
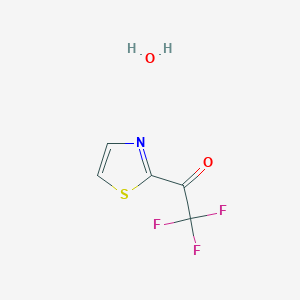
![Ethyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2377761.png)
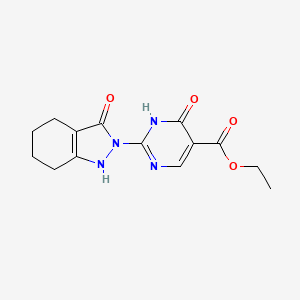
![2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2377763.png)
![2-[[1-(4-Fluorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2377764.png)
![N-(1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2377765.png)
![2-[(Benzylimino)methyl]-4,6-dibromobenzenol](/img/structure/B2377769.png)
![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2377772.png)
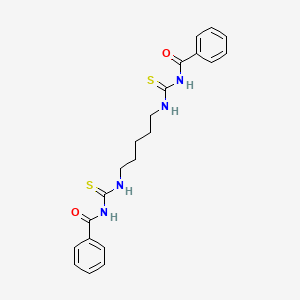
![ethyl 4-methyl-2-oxo-6-[(3,4,5-trimethoxybenzoyl)oxymethyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2377774.png)
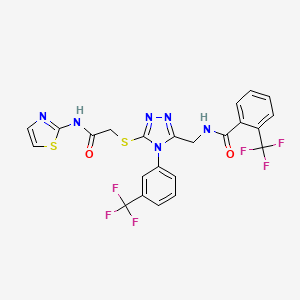
![N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2377777.png)
